molecular formula C5H12ClN3O3 B7971241 {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate

Cat. No.: B7971241
M. Wt: 197.62 g/mol
InChI Key: KLHQMUAQKOATSM-UHFFFAOYSA-N
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Description

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring in the presence of a base such as TBAF/THF at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of products.

Scientific Research Applications

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, leading to biological effects. For example, some oxadiazole derivatives have been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4), which are involved in cancer and inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH.H2O/c1-4-5(8-10-7-4)9-3-2-6;;/h2-3,6H2,1H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQMUAQKOATSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1OCCN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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